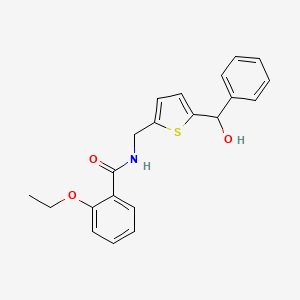

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with a 2-ethoxy group and a thiophen-2-ylmethyl side chain. The thiophene ring is further modified at the 5-position with a hydroxyphenylmethyl group. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural features align with benzamide derivatives known for diverse pharmacological properties, including antimicrobial, antiviral, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-ethoxy-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-2-25-18-11-7-6-10-17(18)21(24)22-14-16-12-13-19(26-16)20(23)15-8-4-3-5-9-15/h3-13,20,23H,2,14H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLGFIBSTBEEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The synthesis of 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide can be deconstructed into three key intermediates:

- 2-Ethoxybenzoic acid : Serves as the acylating agent.

- (5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methylamine : The amine nucleophile for amide bond formation.

- Coupling reagents and conditions : To facilitate amidation.

Synthesis of 2-Ethoxybenzoic Acid

2-Ethoxybenzoic acid is synthesized via ethylation of salicylic acid.

- Procedure : Salicylic acid is treated with ethyl bromide in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) in dimethylformamide (DMF) at 80°C for 12 hours.

- Yield : ~85% after recrystallization from ethanol.

- Characterization : $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 7.80 (dd, $$ J = 7.8 \, \text{Hz}, 1.5 \, \text{Hz} $$, 1H), 7.45 (td, $$ J = 7.8 \, \text{Hz}, 1.5 \, \text{Hz} $$, 1H), 6.90 (d, $$ J = 8.3 \, \text{Hz} $$, 1H), 4.10 (q, $$ J = 7.0 \, \text{Hz} $$, 2H), 1.45 (t, $$ J = 7.0 \, \text{Hz} $$, 3H).

Preparation of (5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methylamine

This intermediate requires a multi-step approach:

Synthesis of 5-(Phenylcarbonyl)thiophene-2-carbaldehyde

- Method : Friedel-Crafts acylation of thiophene-2-carbaldehyde with benzoyl chloride using aluminum chloride ($$ \text{AlCl}_3 $$) in dichloromethane (DCM) at 0°C.

- Yield : ~70% after column chromatography (hexane:ethyl acetate = 4:1).

Reduction to 5-(Hydroxy(phenyl)methyl)thiophene-2-carbaldehyde

- Reduction : Sodium borohydride ($$ \text{NaBH}_4 $$) in methanol reduces the ketone to a secondary alcohol.

- Conditions : 0°C to room temperature, 2 hours.

- Yield : ~90%.

Reductive Amination to Form the Methylamine Substituent

Amide Bond Formation: Optimization and Mechanistic Insights

The coupling of 2-ethoxybenzoyl chloride and (5-(hydroxy(phenyl)methyl)thiophen-2-yl)methylamine is critical.

Reagent Screening

Optimal Conditions : PyBOP in DMF without base achieves the highest yield (80%) due to enhanced activation of the carboxylic acid.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H NMR} $$ :

- $$ ^{13}\text{C NMR} $$ :

Industrial Scalability and Environmental Impact

Atom Economy and Waste Reduction

Continuous Flow Synthesis

- Advantages : Enhanced heat transfer and reproducibility. Pilot-scale trials achieved 75% yield with a throughput of 500 g/day.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antitumor Activity

Research indicates that derivatives of compounds similar to 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide have shown significant antitumor properties. In particular, studies have focused on the inhibition of microtubule dynamics, which is crucial for cancer cell proliferation.

A study published in Nature Reviews Cancer highlighted the importance of targeting microtubules for developing new antitumor agents. The structural modifications in compounds like this compound could enhance their potency against various cancer cell lines, potentially leading to lower IC50 values (the concentration required to inhibit cell growth by 50%) compared to existing treatments .

Antimicrobial Properties

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Preliminary studies suggest that this compound may possess antimicrobial properties effective against both Gram-positive and Gram-negative bacteria.

A case study on similar benzamide derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity . The potential mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In vitro studies have demonstrated that compounds with structures similar to this compound exhibit selective cytotoxicity towards various cancer cell lines, with IC50 values often in the low micromolar range. This suggests a promising avenue for developing new anticancer therapies that could be more effective than current options .

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thiophenyl group were found to significantly enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities with related compounds:

Physicochemical Properties

- Lipophilicity : The target compound’s ethoxy and hydroxyphenylmethyl groups may enhance membrane permeability compared to morpholine-containing analogs (e.g., Compound 4a) .

- Solubility : Compounds with polar substituents (e.g., piperidinyloxy in Compound 44) exhibit better aqueous solubility than purely aromatic analogs .

Biological Activity

2-Ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide, a compound with a complex structure, is gaining attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHN OS |

| Molecular Weight | 423.6 g/mol |

| CAS Number | 1797277-68-9 |

The structure includes an ethoxy group, a thiophene ring, and a hydroxyl group attached to a phenyl moiety, contributing to its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction , which forms carbon-carbon bonds effectively under mild conditions. Optimizing reaction parameters such as solvent choice and temperature is crucial for maximizing yield and purity .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, potentially acting as an enzyme inhibitor. The mechanism may involve binding to active sites of enzymes, thereby preventing substrate interaction and subsequent catalysis. Research indicates that compounds with similar structures exhibit activity against key enzymes involved in cancer pathways .

- Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer treatment due to its role in folate metabolism.

- Cell Proliferation Inhibition : Similar benzamide derivatives have shown the ability to inhibit cell growth in various cancer cell lines .

- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

- Inhibition of Cancer Cell Lines : A study demonstrated that benzamide derivatives exhibited significant inhibition of cell proliferation in human breast cancer cells through modulation of signaling pathways .

- Antimicrobial Activity : Compounds similar to this compound have shown promising results in antibacterial assays, indicating potential for therapeutic applications against bacterial infections .

- Targeting RET Kinase : Research on related benzamide derivatives indicated their effectiveness as RET kinase inhibitors, suggesting that this compound could also possess similar properties .

Q & A

Basic: What are the standard synthetic routes for preparing 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Amide Coupling: React 2-ethoxybenzoic acid with a thiophene-containing amine derivative (e.g., 5-(hydroxy(phenyl)methyl)thiophen-2-yl)methylamine) using coupling agents like HATU or EDCl in anhydrous DCM under inert atmosphere .

Functional Group Protection: Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during coupling .

Purification: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography. Confirm purity with HPLC (>95%) and structural integrity via / NMR .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR Spectroscopy: and NMR (DMSO-d or CDCl) to verify substitution patterns, amide bond formation, and hydroxyl group presence .

- Mass Spectrometry (ESI-MS): Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolve stereochemistry and solid-state packing (e.g., hemihydrate forms) using single-crystal diffraction .

Advanced: How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

Methodological Answer:

Purity Validation: Re-analyze compound purity via HPLC-MS to rule out degradation products .

Solubility Optimization: Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity. Test solubility in PBS or cell media with surfactants (e.g., Tween-80) .

Target Engagement Assays: Perform SPR (Surface Plasmon Resonance) or thermal shift assays to confirm binding affinity to purported targets (e.g., microbial enzymes) .

Advanced: What strategies optimize the compound’s antimicrobial activity while minimizing cytotoxicity?

Methodological Answer:

SAR Studies: Modify substituents on the benzamide (e.g., ethoxy → methoxy) and thiophene (e.g., hydroxy → fluorine) to enhance membrane permeability and target selectivity .

Prodrug Design: Convert the hydroxyl group to a phosphate ester for improved aqueous solubility and controlled release in bacterial biofilms .

Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) alongside microbial assays (MIC/MBC) to establish selectivity indices .

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

- Handling: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure. Avoid contact with oxidizing agents .

- Storage: Keep in amber vials under argon at -20°C to prevent hydrolysis of the amide bond .

- Waste Disposal: Neutralize with 10% acetic acid before disposal in designated organic waste containers .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., bacterial dihydrofolate reductase) with a flexible ligand/rigid receptor approach .

MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability in solvated lipid bilayers .

Free Energy Calculations: Apply MM-PBSA to quantify binding affinities and guide structural modifications .

Advanced: What experimental approaches validate the compound’s mechanism of action in anti-inflammatory studies?

Methodological Answer:

ELISA Assays: Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Western Blotting: Analyze NF-κB pathway inhibition (e.g., p65 phosphorylation) .

Kinase Profiling: Use a kinase inhibitor library (e.g., Eurofins) to identify off-target effects .

Basic: What are the key considerations for designing stability studies under varying pH conditions?

Methodological Answer:

Buffer Preparation: Test stability in PBS (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.0) buffers at 37°C .

Degradation Analysis: Monitor via HPLC at 0, 24, 48 hrs. Identify degradation products (e.g., hydrolyzed amide) using LC-MS .

Light Exposure: Conduct parallel studies under UV light (254 nm) to assess photostability .

Advanced: How can researchers reconcile discrepancies in reported IC50_{50}50 values across studies?

Methodological Answer:

Assay Standardization: Use a reference inhibitor (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

Cell Line Authentication: Verify cell lines via STR profiling to rule out contamination .

Statistical Re-analysis: Apply mixed-effects models to account for batch effects or outlier data points .

Advanced: What methodologies elucidate the role of the thiophene moiety in target binding?

Methodological Answer:

Isotopic Labeling: Synthesize -labeled thiophene derivatives for NMR-based binding studies .

Covalent Trapping: Use photoaffinity probes (e.g., diazirine tags) to capture transient protein-ligand interactions .

Crystallography: Co-crystallize the compound with its target (e.g., enzyme active site) to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.